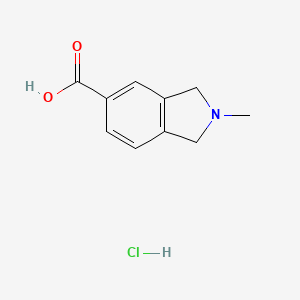

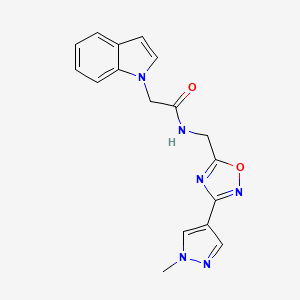

![molecular formula C16H12N4O4 B3009363 N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide CAS No. 897616-43-2](/img/structure/B3009363.png)

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and the use of various catalysts to achieve the desired product. In the case of N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide, while not directly synthesized in the provided papers, similar compounds have been synthesized using different methods. For instance, a related compound with a pyrimidine structure was synthesized using a one-pot three-component synthesis method, which offers advantages such as good yields and mild reaction conditions . Another synthesis approach for a pyrimidine derivative involved the condensation of different starting materials, followed by cyclization reactions in boiling nitrobenzene . These methods highlight the versatility and creativity required in organic synthesis to construct complex molecules.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial in determining their physical and chemical properties, as well as their biological activity. For related compounds, density functional theory (DFT) has been used to optimize geometric bond lengths and bond angles, which can then be compared with X-ray diffraction values to confirm the accuracy of the theoretical model . The molecular structure is also analyzed through vibrational spectroscopy, such as IR and Raman, and NMR spectral data, which provide insights into the conformational flexibility and stability of different conformers .

Chemical Reactions Analysis

Chemical reactions involving pyrimidine derivatives can be complex due to the presence of multiple reactive sites. The reactivity of such compounds can be influenced by the presence of substituents, which can either activate or deactivate certain positions on the ring for further reactions. For example, the synthesis of pyrido[2,3-d]pyrimidinones involved the reaction of aminopyrimidin-4-ones with benzylidene Meldrum's acid derivatives, indicating a selective orientation in the addition step . Understanding these reactions is essential for the development of new compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For instance, the presence of hydrogen bonds, which can be explained using natural bond orbital (NBO) analysis, affects the compound's boiling point, solubility, and stability . The frontier molecular orbitals (FMOs) are also investigated to understand the electronic properties, such as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can influence the compound's reactivity and interaction with other molecules . Additionally, the molecular electrostatic potential (MEP) surface map provides information on the charge distribution within the molecule, which is important for predicting its behavior in chemical reactions .

Wissenschaftliche Forschungsanwendungen

Stabilization of Amide Conformations

In the realm of organic chemistry, researchers have explored the structural characteristics of compounds related to N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide to understand the stabilization mechanisms of amide conformations. For example, the study of pentafluorophenyl as a Lewis acid to stabilize a cis secondary amide conformation reveals the significance of solvent-dependent conformational equilibriums and the entropic favoring of certain rotamers in solution (Forbes et al., 2001).

Anticancer Activity

Significantly, the synthesis and evaluation of compounds structurally related to N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide have been extensively studied for their potential anticancer properties. For instance, the development of novel compounds such as N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide shows promising anticancer activity against various human cancer cell lines, highlighting the potential of these compounds in cancer therapy (Huang et al., 2020).

Drug Design and Synthesis

Further research into the chemical synthesis and modification of this compound class contributes to drug design efforts. A particularly noteworthy study reports on the synthesis, characterization, and evaluation of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine as a precursor for drug design against chronic myeloid leukemia. This demonstrates the compound's potential as a template for developing new therapeutic agents (Moreno-Fuquen et al., 2021).

Eigenschaften

IUPAC Name |

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O4/c1-10-14(16(22)19-9-5-4-8-13(19)17-10)18-15(21)11-6-2-3-7-12(11)20(23)24/h2-9H,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVOERFSMULZDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

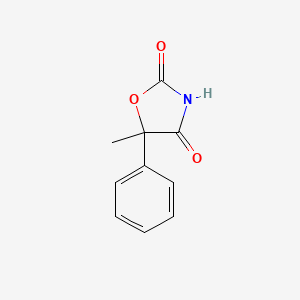

![2,4-dichloro-N-{4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-5-yl}quinoline-3-carboxamide](/img/structure/B3009282.png)

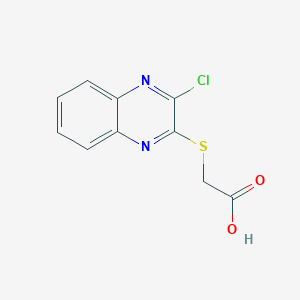

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3009285.png)

![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(3,5-dimethylphenyl)chromene-3-carboxamide](/img/structure/B3009287.png)

![tert-Butyl (1R,5S,6r)-6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3009289.png)

![tert-butyl N-{[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl}carbamate](/img/structure/B3009301.png)

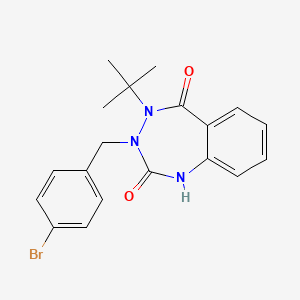

![N-[3-(methylsulfanyl)phenyl]-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B3009303.png)